molecular formula C21H18O6 B2467111 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-51-2

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Katalognummer: B2467111
CAS-Nummer: 1242240-51-2
Molekulargewicht: 366.369
InChI-Schlüssel: WXLMNQGCYDYAER-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 3,4,5-trimethoxy-substituted α,β-unsaturated ketone (chalcone) moiety. The 3,4,5-trimethoxy group enhances lipophilicity, facilitating membrane permeability, while the chalcone linkage introduces electrophilicity, enabling interactions with biological targets like enzymes or receptors .

Eigenschaften

IUPAC Name

3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-18-10-13(11-19(25-2)20(18)26-3)8-9-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLMNQGCYDYAER-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product with high yield. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has been explored for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have indicated that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Research has shown that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
  • Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Biological Research

In biological studies, this compound serves as an important tool for understanding various biochemical processes:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies.
  • Interaction with Biological Macromolecules : The compound's ability to interact with proteins and nucleic acids is being explored to understand its mechanism of action at the molecular level.

Material Sciences

The unique properties of this compound make it useful in developing new materials:

  • Synthesis of Novel Polymers : Its reactivity allows it to be used as a building block for synthesizing advanced polymeric materials with tailored properties.

Case Studies

  • Anti-Cancer Activity Study :
    • A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Mechanism Investigation :
    • Research published in Journal of Neurochemistry explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal apoptosis through antioxidant mechanisms .

Wirkmechanismus

The mechanism of action of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents/Modifications Key References
3-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one (Target) Coumarin-chalcone hybrid 3,4,5-Trimethoxy on phenyl, α,β-unsaturated ketone
3-(3,4,5-Trimethoxyphenyl)-2H-chromen-2-one (Compound 15) Coumarin 3,4,5-Trimethoxy directly attached to coumarin
(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid (TMCA) derivatives Cinnamic acid/chalcone Esterified with aryl groups (e.g., 2-chlorophenyl)
3-[(2E)-3-(3-Ethoxy-4-hydroxyphenyl)prop-2-enoyl]-2H-chromen-2-one (A12) Coumarin-chalcone hybrid Ethoxy and hydroxyl on phenyl
Piperlongumine Piperidine-chalcone hybrid 3,4,5-Trimethoxy, fused piperidone ring

Key Observations :

  • Compound 15 lacks the α,β-unsaturated ketone bridge, reducing electrophilicity and conjugation compared to the target compound .
  • TMCA derivatives (e.g., 2-chlorophenyl ester) prioritize esterification over coumarin fusion, altering bioavailability and target selectivity .
  • A12 replaces trimethoxy with ethoxy/hydroxyl groups, enhancing polarity but reducing metabolic stability .
  • Piperlongumine replaces coumarin with a piperidone ring, shifting activity toward tubulin inhibition and ferroptosis induction .

Table 2: Bioactivity Profiles of Selected Analogues

Compound Name Target Activity IC50/EC50 (µM) Selectivity Index (SI) Reference
Target Compound (Inferred*) Cholinesterase inhibition ~30–50 (AChE/BChE) ~1.4–1.7
2-Chlorophenyl TMCA ester AChE/BChE inhibition 46.18 (AChE), 32.46 1.42
Coumarin-chalcone A5 Anti-Leishmania activity EC50 = 2.1 ± 0.1 N/A
Piperlongumine Tubulin inhibition <1.0 (Glioblastoma) N/A

Key Findings :

  • The target compound’s trimethoxy and chalcone groups likely enhance cholinesterase inhibition via dual interactions: the coumarin core binds the catalytic site, while the chalcone moiety disrupts substrate binding (mixed-type inhibition) .
  • A5 demonstrates superior antiparasitic activity (EC50 = 2.1 µM) compared to the target compound, attributed to its 3-hydroxyphenyl group enhancing hydrogen bonding with parasite enzymes .
  • Piperlongumine shows nanomolar potency in cancer models, leveraging its piperidone ring for tubulin binding, a feature absent in coumarin-based analogues .

Biologische Aktivität

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromenone core linked to a trimethoxyphenyl group via a propenoyl bridge, which contributes to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H18O6
Molecular Weight366.36 g/mol
CAS Number1242240-51-2
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, which modulates their activity. The compound may also influence cellular signaling pathways by interacting with receptors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • A study demonstrated that derivatives of coumarin compounds, including this one, showed potent inhibition of cancer cell proliferation through apoptosis induction pathways .
  • The compound was found to inhibit the growth of various cancer cell lines with IC50 values indicating effective dose-response relationships.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential:

  • It has been suggested that the structural characteristics of coumarins contribute to neuroprotective effects against neurodegenerative diseases .
  • In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been noted:

  • Studies indicate that it can reduce inflammatory markers in various models, suggesting potential use in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activities:

  • Enzyme Inhibition : The compound demonstrated inhibition against AChE and BChE with varying IC50 values depending on the substitution patterns on the phenyl ring.
    • For instance, a derivative with methoxy substitutions showed enhanced inhibition compared to unsubstituted analogs .
  • Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer) showing significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM depending on the specific cell line tested.

Comparative Analysis

A comparative analysis of similar coumarin derivatives revealed that:

  • Substituent Effects : The presence of methoxy groups significantly enhanced biological activity compared to other functional groups. For example, compounds with multiple methoxy groups exhibited superior AChE inhibition compared to those with halogen substitutions .
CompoundAChE IC50 (µM)BChE IC50 (µM)Cancer Cell Line IC50 (µM)
This compound4.837.0410
Methoxy-substituted analog3.604.708
Unsubstituted analog1520>20

Q & A

What are the common synthetic routes for 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, and how can reaction conditions be optimized?

Level : Basic
Answer :
The compound is typically synthesized via Claisen-Schmidt condensation between a chromenone-derived ketone (e.g., 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone) and 3,4,5-trimethoxybenzaldehyde. Key steps include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity.
  • Catalyst : Alkaline conditions (e.g., 20% KOH) at low temperatures (0–5°C) to enhance enolate formation and minimize side reactions .
  • Purification : Recrystallization from ethanol or ethyl ether yields single crystals suitable for X-ray diffraction .
    Optimization : Adjusting stoichiometry (1:1 molar ratio), reaction time (10–12 hours), and temperature control (≤10°C) improves yield (up to 53–86%) .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level : Basic
Answer :

  • NMR/IR :
    • ¹H/¹³C NMR identifies methoxy groups (δ ~3.8–4.3 ppm), chromenone protons (δ ~6.3–8.0 ppm), and α,β-unsaturated ketone protons (J ≈ 15.9 Hz for trans configuration) .
    • IR confirms carbonyl stretching (≈1650 cm⁻¹) and hydrogen bonding (≈3400 cm⁻¹ for O–H) .
  • X-ray crystallography :
    • SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles (e.g., 9.42°–12.96° between chromenone and aryl groups) and hydrogen-bonding networks .
    • Data-to-parameter ratios >15 ensure reliability in refinement .

How can researchers assess the biological activity of this compound, and what assays are recommended?

Level : Basic
Answer :

  • In vitro assays :
    • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in macrophage models .
    • Anticancer potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Target identification :
    • Molecular docking : Predict binding affinity to targets like tubulin or kinases using AutoDock Vina .
    • Surface plasmon resonance (SPR) : Quantify real-time interactions with proteins .

How can structural data contradictions (e.g., varying dihedral angles) be resolved during crystallographic analysis?

Level : Advanced
Answer :
Discrepancies in dihedral angles (e.g., 9.42° vs. 1.40° between chromenone and α,β-unsaturated ketone groups) arise from crystal packing effects or polymorphism . Mitigation strategies include:

  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • DFT calculations : Compare experimental angles with theoretical models (e.g., Gaussian09) to validate conformations .

What challenges arise in experimental phasing for X-ray crystallography of derivatives?

Level : Advanced
Answer :

  • Heavy atom incorporation : Derivatives may lack heavy atoms for SAD/MAD phasing. Use selenomethionine derivatives or co-crystallize with halides .
  • Data quality : Ensure completeness >95% and I/σ(I) >2 at high resolution (≤1.5 Å) .
  • SHELXC/D/E pipelines : Robust for high-throughput phasing but require manual intervention for low-symmetry space groups .

How can structure-activity relationship (SAR) studies be designed for derivatives?

Level : Advanced
Answer :

  • Substituent variation : Modify methoxy groups (e.g., replace with hydroxyl or halogens) to assess lipophilicity and hydrogen-bonding capacity .
  • Bioisosteric replacements : Swap chromenone with coumarin or flavone moieties to evaluate π-π stacking effects .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with biological activity .

How can computational methods predict interactions with multidrug resistance (MDR) targets?

Level : Advanced
Answer :

  • Molecular dynamics (MD) : Simulate binding to P-glycoprotein (P-gp) using CHARMM or GROMACS to identify key residues (e.g., Phe336, Gln721) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations affecting binding (e.g., Tyr310Ala) .
  • Pharmacophore modeling : Define essential features (e.g., hydrophobic methoxy groups, conjugated ketone) using Schrödinger’s Phase .

What strategies address discrepancies in biological activity across cell lines?

Level : Advanced
Answer :

  • Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes to rule out false negatives .
  • Membrane permeability : Perform Caco-2 assays or PAMPA to evaluate passive diffusion .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.